molecular formula C7H15NO3 B2929146 2-Amino-4-methoxy-4-methylpentanoic acid CAS No. 1698493-03-6

2-Amino-4-methoxy-4-methylpentanoic acid

Cat. No.: B2929146
CAS No.: 1698493-03-6
M. Wt: 161.201
InChI Key: LTDMWBCMUUSQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H15NO3. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a pentanoic acid backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxy-4-methylpentanoic acid typically involves the reaction of 4-methoxy-1-methyl-2-nitrobenzene with sodium hydroxide in methanol, followed by the addition of water and dimethyl sulfoxide (DMSO). The reaction mixture is stirred at 90°C, and the product is isolated through a series of extractions and purifications .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

    2-Amino-4-methylpentanoic acid: This compound lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxy-2-nitrobenzoic acid: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness: 2-Amino-4-methoxy-4-methylpentanoic acid is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-amino-4-methoxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMWBCMUUSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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